1-(4-Bromobenzyl)piperidine-4-carbohydrazide
Overview
Description
1-(4-Bromobenzyl)piperidine-4-carbohydrazide is a chemical compound with the molecular formula C13H18BrN3O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromobenzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)piperidine-4-carbohydrazide typically involves the reaction of 1-(4-bromobenzyl)piperidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)piperidine-4-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring and carbohydrazide moiety can participate in redox reactions.
Condensation Reactions: The carbohydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst can facilitate the formation of hydrazones.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the piperidine ring and carbohydrazide moiety.
Condensation Reactions: Hydrazone derivatives formed from the reaction with aldehydes or ketones.
Scientific Research Applications
1-(4-Bromobenzyl)piperidine-4-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)piperidine-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological processes. In antimicrobial studies, it may disrupt microbial cell membranes or inhibit key enzymes .
Comparison with Similar Compounds
1-(4-Bromobenzyl)piperidine: A precursor to the carbohydrazide derivative, used in similar applications.
4-Bromo-N-Cbz-piperidine:
1-(3-Bromobenzoyl)-4-piperidinecarboxylic acid: A structurally related compound with different functional groups and applications.
Uniqueness: 1-(4-Bromobenzyl)piperidine-4-carbohydrazide is unique due to the presence of both the bromobenzyl and carbohydrazide groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c14-12-3-1-10(2-4-12)9-17-7-5-11(6-8-17)13(18)16-15/h1-4,11H,5-9,15H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIRDMHLMJUCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164289 | |
Record name | 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-67-9 | |
Record name | 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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